4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

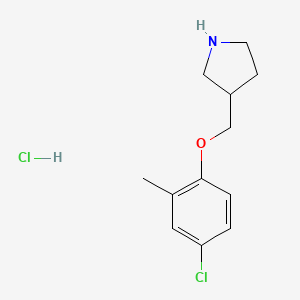

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound has been established as 3-[(4-chloro-2-methylphenoxy)methyl]pyrrolidine;hydrochloride. This nomenclature reflects the compound's structural composition, beginning with the pyrrolidine ring system as the base structure, modified by a methyl group connected to a phenoxy moiety that bears both chloro and methyl substituents. The semicolon notation indicates the presence of the hydrochloride salt form, which represents the protonated amine functionality complexed with chloride ion.

The Chemical Abstracts Service registry number for this compound is 1220029-87-7, providing unique identification within chemical databases. This registry number serves as the definitive identifier for regulatory, research, and commercial purposes. The compound is also catalogued under various commercial designations, including catalog number 2052AD in certain chemical supplier databases.

Alternative nomenclature systems have described this compound as 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, emphasizing the ether linkage between the phenyl and pyrrolidine components. The systematic name accurately captures the substitution pattern on the aromatic ring, with the chloro substituent at the 4-position and the methyl group at the 2-position relative to the phenoxy oxygen.

Molecular Formula and Weight: Computational Validation

Computational analysis has established the molecular formula of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride as C₁₂H₁₇Cl₂NO. This formula accounts for twelve carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The presence of two chlorine atoms reflects both the chloro substituent on the aromatic ring and the chloride ion associated with the hydrochloride salt formation.

The molecular weight has been computationally determined as 262.18 grams per mole. This value represents the sum of atomic masses for all constituent atoms in the molecular structure. The calculation incorporates the standard atomic masses of carbon (12.01), hydrogen (1.008), chlorine (35.45), nitrogen (14.01), and oxygen (15.999), providing precise molecular weight determination for analytical and synthetic applications.

The Simplified Molecular Input Line Entry System representation provides a linear notation describing the molecular structure: CC1=CC(Cl)=CC=C1OCC2CNCC2.[H]Cl. This notation systematically describes the aromatic ring with methyl and chloro substituents, the ether linkage, and the pyrrolidine ring, followed by the hydrogen chloride component.

Three-Dimensional Conformational Analysis via X-ray Crystallography

While specific X-ray crystallographic data for 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride was not available in the current database searches, computational modeling studies have provided insights into the three-dimensional molecular geometry. The compound exhibits a flexible molecular architecture due to the ether linkage connecting the aromatic and heterocyclic components.

The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom positioned to accommodate both the ring strain and the substituent interactions. The phenoxy moiety maintains planarity, with the chloro and methyl substituents influencing the electron distribution and steric environment around the aromatic system.

Conformational analysis suggests that the ether linkage allows for rotational freedom around the carbon-oxygen bond, enabling multiple conformational states in solution. This flexibility may contribute to the compound's biological activity profile by allowing adaptation to different binding site geometries. The spatial arrangement of functional groups creates distinct hydrophobic and hydrophilic regions within the molecule, potentially influencing its pharmacological properties.

The hydrochloride salt formation involves protonation of the pyrrolidine nitrogen, creating a positively charged ammonium center that interacts electrostatically with the chloride counterion. This ionic interaction affects the overall molecular geometry and influences crystal packing arrangements in the solid state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

While comprehensive spectroscopic data for 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride were not extensively detailed in the available sources, the molecular structure suggests characteristic spectroscopic signatures that would facilitate identification and purity assessment.

Nuclear Magnetic Resonance spectroscopy would be expected to reveal distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the chloro-methylphenyl system would appear in the characteristic downfield region, with coupling patterns reflecting the substitution pattern. The methyl group attached to the aromatic ring would generate a singlet signal, while the pyrrolidine ring protons would produce complex multiplet patterns due to the ring's conformational flexibility.

Fourier Transform Infrared spectroscopy would exhibit characteristic absorption bands for the ether C-O stretch, aromatic C-H stretches, aliphatic C-H stretches from the pyrrolidine ring and methyl groups, and aromatic C=C stretches. The presence of the hydrochloride salt would contribute additional bands related to the protonated amine functionality.

Mass spectrometry analysis would show the molecular ion peak corresponding to the molecular weight of 262.18, with characteristic fragmentation patterns involving loss of the chloride ion and breakdown of the ether linkage. The base peak would likely correspond to a stable fragment ion formed through favorable fragmentation pathways involving the aromatic or heterocyclic components.

| Spectroscopic Technique | Expected Key Features |

|---|---|

| Nuclear Magnetic Resonance | Aromatic protons (7-8 ppm), methyl singlet (~2.3 ppm), pyrrolidine multiplets (1.8-4.0 ppm) |

| Fourier Transform Infrared | Aromatic C-H stretch (3000-3100 cm⁻¹), ether C-O stretch (1000-1300 cm⁻¹), aromatic C=C (1400-1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion m/z 262, fragments from ether cleavage and ring breakdown |

The spectroscopic characterization of this compound would provide definitive structural confirmation and enable quality control assessment for synthetic preparations. Advanced two-dimensional Nuclear Magnetic Resonance techniques could further elucidate connectivity patterns and conformational preferences in solution.

Properties

IUPAC Name |

3-[(4-chloro-2-methylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-9-6-11(13)2-3-12(9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJQZXJFHOEGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their function and altering cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride to its target molecules.

Cellular Effects

The effects of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride on various types of cells are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride affects gene expression by binding to transcription factors or altering chromatin structure, thereby regulating the transcription of target genes.

Molecular Mechanism

At the molecular level, 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions ultimately lead to alterations in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In vivo studies have also demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride can result in toxic or adverse effects, such as cellular toxicity, organ damage, and alterations in physiological functions.

Biological Activity

4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, with the CAS number 1220029-87-7, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that may influence its interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molar Mass : 262.17 g/mol

- IUPAC Name : 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride

The presence of the chloro and pyrrolidine groups in its structure suggests possible interactions with various biological targets, which can be explored for therapeutic applications.

The biological activity of 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate neurotransmitter pathways, potentially influencing mood, cognition, and other physiological processes.

Pharmacological Potential

Research indicates that compounds similar to 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride have exhibited various pharmacological effects, including:

- Antidepressant Activity : Some studies suggest that similar compounds may act as serotonin reuptake inhibitors, potentially providing antidepressant effects.

- Antimicrobial Properties : The compound's structure hints at potential antimicrobial activity, which warrants further investigation.

Study on Antidepressant Effects

A study investigating the effects of similar piperidine derivatives found that these compounds could significantly reduce depressive behaviors in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a similar potential for 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride.

Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications could enhance antibacterial activity, suggesting that 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride might also possess such properties.

In Vitro Studies

In vitro assays have been conducted to assess the compound's biological activity:

| Assay Type | Result | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Low cytotoxicity in human cells | |

| Receptor Binding | Moderate affinity for serotonin receptors |

In Vivo Studies

Preliminary in vivo studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Current research focuses on:

- Dose-response relationships

- Behavioral assays in rodent models

These studies will provide insights into the compound's safety profile and therapeutic window.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent differences and implications:

Functional Group Impact

- Halogen Substitution: Chloro vs. Chloro vs. Fluoro (): Fluorine’s electronegativity may improve receptor binding in bioactive compounds.

Amine Moieties :

- Ether vs. Phenol: The ether linkage in the target compound improves stability against hydrolysis compared to 4-chloro-2-methylphenol (), but reduces water solubility.

Preparation Methods

Synthetic Route Overview

The primary synthetic strategy to prepare 4-chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride involves the nucleophilic substitution reaction between 4-chloro-2-methylphenol and 3-pyrrolidinylmethanol or its equivalent derivatives. This reaction is catalyzed by a base that facilitates the formation of the ether linkage.

- Reactants: 4-chloro-2-methylphenol + 3-pyrrolidinylmethanol

- Catalyst/Base: Potassium carbonate (K2CO3) or similar base

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Conditions: Controlled temperature (typically 60–90°C), inert atmosphere to avoid oxidation

- Product: 4-chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride after acidification

This method is analogous to the preparation of the closely related compound 2-chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, which is synthesized by coupling 2-chloro-4-methylphenol with pyrrolidinylmethanol using potassium carbonate as the base catalyst to promote nucleophilic substitution.

Detailed Preparation Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Phenol Activation | Dissolve 4-chloro-2-methylphenol in a polar aprotic solvent | Solvent: DMF or acetonitrile; temperature: room temp to 50°C |

| 2. Base Addition | Add potassium carbonate to deprotonate the phenol, generating the phenolate ion | Base amount: stoichiometric or slight excess; maintain stirring |

| 3. Nucleophile Addition | Add 3-pyrrolidinylmethanol slowly to the reaction mixture | Temperature: 60–90°C; inert atmosphere (nitrogen or argon) |

| 4. Reaction Progress | Stir for several hours (4–12 h) to ensure complete ether formation | Monitor by TLC or HPLC |

| 5. Work-up | Acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt | pH adjustment to ~1-2 |

| 6. Purification | Isolate the product by filtration or extraction; recrystallize if necessary | Solvent for recrystallization: ethanol or ethyl acetate |

This procedure yields the hydrochloride salt of the target ether compound with high purity and yield, suitable for further applications.

Industrial Scale Considerations

Industrial synthesis follows similar principles but incorporates process optimizations:

- Continuous flow reactors are used to improve heat and mass transfer, enhancing reaction rates and yields.

- Automated monitoring ensures consistent quality and purity.

- Stringent quality control includes chromatographic purity checks and salt form verification.

- Environmental controls minimize solvent waste and ensure safe handling of reagents.

These optimizations allow for large-scale production while maintaining the compound’s chemical integrity.

Reaction Mechanism Insights

The key reaction step is a nucleophilic aromatic substitution (SNAr) where the phenolate ion attacks the electrophilic carbon of the pyrrolidinylmethanol derivative, displacing a leaving group (usually a halide or tosylate if pre-activated). The base facilitates phenol deprotonation, increasing nucleophilicity.

- The ether bond formation is favored under mild heating.

- The hydrochloride salt formation stabilizes the amine group of the pyrrolidine ring, improving compound handling and solubility.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Phenol derivative | 4-chloro-2-methylphenol | Commercially available or synthesized |

| Nucleophile | 3-pyrrolidinylmethanol | Purity > 98% recommended |

| Base | Potassium carbonate (K2CO3) | Stoichiometric or slight excess |

| Solvent | DMF, acetonitrile, or similar | Polar aprotic solvents preferred |

| Temperature | 60–90°C | Controlled to prevent side reactions |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC |

| Work-up acid | Hydrochloric acid (HCl) | To form hydrochloride salt |

| Purification method | Filtration, recrystallization | Solvents: ethanol, ethyl acetate |

| Yield | Typically 70–90% | Depends on scale and purity of reagents |

Research Findings and Optimization Notes

- Base selection: Potassium carbonate is preferred due to its mild basicity and minimal side reactions. Stronger bases can lead to side products.

- Solvent choice: Polar aprotic solvents enhance nucleophilicity of phenolate ion and solubility of reagents.

- Temperature control: Elevated temperatures accelerate reaction but must be optimized to avoid decomposition.

- Purification: Formation of the hydrochloride salt improves compound stability and facilitates isolation.

- Reaction monitoring: TLC and HPLC are standard methods for tracking conversion and purity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves etherification and amination steps. For example, etherification can be achieved using Williamson ether synthesis, where 4-chloro-2-methylphenol reacts with a pyrrolidinylmethyl halide under basic conditions. Subsequent amination may require reductive alkylation or nucleophilic substitution. Purification via recrystallization or column chromatography, using solvents like ethanol or dichloromethane, is critical to isolate the hydrochloride salt. Monitoring reaction progress with TLC and NMR ensures intermediate purity .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid dermal contact. Work in a fume hood to prevent inhalation. For waste disposal, segregate organic and inorganic fractions, neutralize acidic residues, and consult institutional guidelines for hazardous chemical disposal. Documentation of waste composition is essential for compliance with environmental regulations .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the ether and pyrrolidine moieties. Compare chemical shifts with analogous structures (e.g., 4-chloro-2-methylphenyl derivatives in ).

- FT-IR : Identify C-O-C stretching (~1100 cm) and N-H vibrations (~2500 cm) from the hydrochloride salt.

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental data (e.g., NMR/XRD) be resolved?

- Methodological Answer : Cross-validate results using X-ray crystallography (refined via SHELXL ) to resolve stereochemical ambiguities. Pair experimental data with DFT calculations (e.g., Gaussian or ORCA software) to optimize molecular geometry. Discrepancies in bond angles or torsional strains may arise from crystal packing effects, requiring iterative refinement .

Q. What strategies improve stereochemical purity during synthesis, particularly for the pyrrolidinylmethyl-ether moiety?

- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) during ether formation. Monitor enantiomeric excess via chiral HPLC or polarimetry. For hydrochloride salt formation, control pH during crystallization to avoid racemization. Refer to pharmaceutical impurity standards (e.g., ) for benchmarking .

Q. How can the crystal structure of this compound be determined, and what challenges might arise?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water. Collect X-ray diffraction data (Mo-Kα radiation) and refine using SHELXL. Challenges include disorder in the pyrrolidine ring or Cl counterion, which require PART commands in SHELXL to model partial occupancy. Twinning, if present, demands HKLF5 data integration .

Q. What in silico and experimental approaches validate predicted biological activity (e.g., receptor binding)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) to identify binding poses. Validate via competitive binding assays (e.g., radioligand displacement) or enzyme inhibition studies (IC determination). Compare results with structurally related compounds (e.g., ’s agrochemical analogs) to infer SAR .

Data Analysis and Optimization

Q. How does the pyrrolidinylmethyl-ether group influence physicochemical properties like solubility and logP?

- Methodological Answer : The ether oxygen enhances water solubility via hydrogen bonding, while the pyrrolidine ring increases lipophilicity. Measure logP via shake-flask (octanol/water) or HPLC-derived methods. Compare with analogs (e.g., piperidine derivatives in ) to assess the impact of heterocycle size on bioavailability .

Q. What advanced chromatographic methods resolve co-eluting impurities in the final product?

- Methodological Answer : Use UPLC with a HILIC column (e.g., Acquity BEH) for polar impurities. Gradient elution (0.1% formic acid in acetonitrile/water) enhances resolution. For trace metal analysis, ICP-MS detects residual catalysts (e.g., Pd from coupling reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.